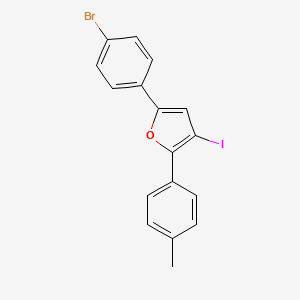
5-(4-Bromophenyl)-3-iodo-2-(4-methylphenyl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Bromophenyl)-3-iodo-2-(4-methylphenyl)furan is an organic compound that belongs to the class of heterocyclic aromatic compounds This compound is characterized by the presence of a furan ring substituted with bromine, iodine, and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-3-iodo-2-(4-methylphenyl)furan typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)-3-iodo-2-(4-methylphenyl)furan can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction Reactions: The compound can be reduced to form dihydrofuran derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and electrophiles such as alkyl halides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted furan derivatives, while oxidation and reduction reactions can produce oxygenated or hydrogenated furan compounds, respectively.
Scientific Research Applications
5-(4-Bromophenyl)-3-iodo-2-(4-methylphenyl)furan has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of biological systems, particularly in the development of new pharmaceuticals or bioactive molecules.
Medicine: Research into its potential therapeutic effects, such as anticancer or antimicrobial properties, is ongoing.
Industry: It can be used in the development of new materials, such as polymers or advanced composites, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 5-(4-Bromophenyl)-3-iodo-2-(4-methylphenyl)furan exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, gene expression, or metabolic processes. Detailed studies using techniques like molecular docking or spectroscopy can provide insights into these mechanisms.
Comparison with Similar Compounds
Similar Compounds
5-(4-Bromophenyl)-2-(4-methylphenyl)furan: Lacks the iodine substituent, which may affect its reactivity and applications.
3-Iodo-2-(4-methylphenyl)furan:
5-(4-Bromophenyl)-3-iodofuran: Lacks the methylphenyl group, which can influence its biological activity and chemical behavior.
Uniqueness
5-(4-Bromophenyl)-3-iodo-2-(4-methylphenyl)furan is unique due to the presence of both bromine and iodine substituents on the furan ring, along with a methylphenyl group. This combination of substituents provides a distinctive set of chemical properties, making it valuable for various research applications.
Properties
Molecular Formula |
C17H12BrIO |
|---|---|
Molecular Weight |
439.1 g/mol |
IUPAC Name |
5-(4-bromophenyl)-3-iodo-2-(4-methylphenyl)furan |
InChI |
InChI=1S/C17H12BrIO/c1-11-2-4-13(5-3-11)17-15(19)10-16(20-17)12-6-8-14(18)9-7-12/h2-10H,1H3 |
InChI Key |
LEHSKYTYHKGQTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=C(O2)C3=CC=C(C=C3)Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















